molecular formula C14H12BNO4S B1596753 1-Phenylsulfonylindole-6-boronic acid CAS No. 480438-52-6

1-Phenylsulfonylindole-6-boronic acid

Cat. No. B1596753
CAS RN: 480438-52-6
M. Wt: 301.1 g/mol
InChI Key: RVWRLLZYYUIBOX-UHFFFAOYSA-N
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Description

1-Phenylsulfonylindole-6-boronic acid, also known as PSIBA, is a boronic acid derivative. It has the molecular formula C14H12BNO4S, an average mass of 301.125 Da, and a monoisotopic mass of 301.058014 Da . It is a white powder and is soluble in organic solvents such as methanol, ethanol, and acetone.


Molecular Structure Analysis

The molecular structure of 1-Phenylsulfonylindole-6-boronic acid consists of a phenylsulfonyl group attached to the 1-position of an indole ring, and a boronic acid group attached to the 6-position of the indole ring .


Chemical Reactions Analysis

Indole derivatives, such as 1-Phenylsulfonylindole-6-boronic acid, are highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The indole ring is particularly reactive at its 3-position .


Physical And Chemical Properties Analysis

1-Phenylsulfonylindole-6-boronic acid is a solid compound . Its SMILES string is OB(O)C1=CC=C2C(N(S(=O)(C3=CC=CC=C3)=O)C=C2)=C1 .

Scientific Research Applications

1-Phenylsulfonylindole-6-boronic Acid: A Comprehensive Analysis of Scientific Research Applications

Chemical Synthesis: 1-Phenylsulfonylindole-6-boronic acid is utilized in the synthesis of various intermediates for the development of pharmaceuticals and other complex organic compounds. Its role in facilitating Suzuki–Miyaura cross-coupling reactions is particularly notable, as this method is widely applied for carbon–carbon bond formation under mild conditions, which is crucial for the synthesis of complex molecules .

Sensing Applications: Boronic acids, including 1-Phenylsulfonylindole-6-boronic acid, have been studied for their potential in sensing applications, especially due to their interactions with cis-diols. This property can be leveraged to design selective sensors for sugars and other biological analytes .

Pharmaceutical Intermediates: This compound serves as a starting reagent for the synthesis of intermediates like 1-(phenylsulfonyl)indol-3-yl trifluoromethanesulfonate (triflate), which are pivotal in the development of new drugs .

Tubulin Inhibitor Synthesis: It is also used to prepare key intermediates for the synthesis of tubulin inhibitors, such as VERU-111 analogs, which are significant in cancer treatment research .

Material Science: The unique properties of 1-Phenylsulfonylindole-6-boronic acid are being explored in material science for the development of new materials with potential applications in various industries.

Analytical Chemistry: In analytical chemistry, this compound could be used to develop new methods for the detection and quantification of chemical substances due to its specific reactivity.

Biological Studies: The interaction of boronic acids with biological molecules opens up possibilities for using 1-Phenylsulfonylindole-6-boronic acid in biological studies, potentially aiding in understanding cellular processes or developing new diagnostic tools.

Environmental Science: Lastly, its application in environmental science could involve the detection and removal of pollutants, given boronic acids’ ability to form stable complexes with various substances.

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements associated with this compound are P305 + P351 + P338 .

Mechanism of Action

Target of Action

The primary target of 1-Phenylsulfonylindole-6-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

1-Phenylsulfonylindole-6-boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound’s mode of Brønsted acidity also depends on the medium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . The oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Result of Action

The result of the action of 1-Phenylsulfonylindole-6-boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This leads to the creation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Action Environment

The action of 1-Phenylsulfonylindole-6-boronic acid can be influenced by environmental factors. For instance, the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .

properties

IUPAC Name

[1-(benzenesulfonyl)indol-6-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BNO4S/c17-15(18)12-7-6-11-8-9-16(14(11)10-12)21(19,20)13-4-2-1-3-5-13/h1-10,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWRLLZYYUIBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=CN2S(=O)(=O)C3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376829
Record name 1-Phenylsulfonylindole-6-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylsulfonylindole-6-boronic acid

CAS RN

480438-52-6
Record name B-[1-(Phenylsulfonyl)-1H-indol-6-yl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480438-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenylsulfonylindole-6-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 480438-52-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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